molecular formula C14H13BrN2O4 B12766887 N-Diacetylamino-3-bromophenylsuccinimide CAS No. 93553-59-4

N-Diacetylamino-3-bromophenylsuccinimide

Cat. No.: B12766887
CAS No.: 93553-59-4
M. Wt: 353.17 g/mol
InChI Key: GVDTXOZLKUVODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Diacetylamino-3-bromophenylsuccinimide is a synthetic organic compound characterized by the presence of diacetylamino and bromophenyl groups attached to a succinimide core

Properties

CAS No.

93553-59-4

Molecular Formula

C14H13BrN2O4

Molecular Weight

353.17 g/mol

IUPAC Name

N-acetyl-N-[3-(3-bromophenyl)-2,5-dioxopyrrolidin-1-yl]acetamide

InChI

InChI=1S/C14H13BrN2O4/c1-8(18)16(9(2)19)17-13(20)7-12(14(17)21)10-4-3-5-11(15)6-10/h3-6,12H,7H2,1-2H3

InChI Key

GVDTXOZLKUVODO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)C)N1C(=O)CC(C1=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Diacetylamino-3-bromophenylsuccinimide typically involves the reaction of 3-bromophenylsuccinimide with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group. The process can be summarized as follows:

    Starting Materials: 3-bromophenylsuccinimide and acetic anhydride.

    Catalyst: A suitable catalyst such as sulfuric acid or phosphoric acid.

    Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Diacetylamino-3-bromophenylsuccinimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Diacetylamino-3-bromophenylsuccinimide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Diacetylamino-3-bromophenylsuccinimide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and function. The presence of the bromine atom and diacetylamino group enhances its binding affinity to target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

N-Diacetylamino-3-bromophenylsuccinimide can be compared with other similar compounds, such as:

    N-Diacetylamino-3-chlorophenylsuccinimide: Similar structure but with a chlorine atom instead of bromine.

    N-Diacetylamino-3-fluorophenylsuccinimide: Contains a fluorine atom, leading to different reactivity and properties.

    N-Diacetylamino-3-iodophenylsuccinimide: Iodine substitution results in unique chemical behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.